

Application Notes and Protocols for FGA146

Administration in Mouse Models

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Compound of Interest

Compound Name: FGA146

Cat. No.: B12377536

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Introduction

FGA146 is a potent, synthetic agonist of the Stimulator of Interferon Genes (STING) pathway. Activation of STING is a key mechanism in the innate immune system that recognizes cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.^{[1][2]} This signaling cascade can initiate a robust anti-tumor immune response by promoting the activation of dendritic cells (DCs), enhancing antigen presentation, and increasing the infiltration and activity of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment.^{[1][3][4]} These application notes provide a comprehensive guide for the administration of **FGA146** in various mouse models to study its anti-tumor efficacy and immunological effects.

Data Presentation

The following tables summarize quantitative data for the administration of STING agonists, serving as a reference for designing experiments with **FGA146**.

Table 1: Summary of Intratumoral (i.t.) Administration of STING Agonists in Mouse Models

STING Agonist	Mouse Model	Dosage	Frequency	Key Outcomes
DMXAA	B16 Melanoma, CT26 Colon, 4T1 Breast Carcinoma	50 μ g/tumor	Once or multiple injections	Profound tumor regression, systemic anti-tumor immunity, rejection of distant metastases.[3]
DMXAA	Undifferentiated Pleomorphic Sarcoma (UPS)	Single injection	Single dose	Durable cure in up to 60% of mice, systemic anti-tumor effects.[5]
cGAMP	MycCaP Prostate Cancer	3 doses	Every other day	50% tumor regression in injected tumors. [6]
CDA (cyclic diadenyl monophosphate)	Lewis Lung Carcinoma (LLC)	Not specified	Not specified	Slowed tumor growth.[7]

Table 2: Summary of Systemic Administration of STING Agonists in Mouse Models

STING Agonist	Mouse Model	Administration Route	Dosage	Frequency	Key Outcomes
DMXAA	Pancreatic Cancer (KPC1242 orthotopic)	Intraperitoneal (i.p.)	Not specified	Not specified	Increased survival, enhanced T cell infiltration and activation.[1]
ALG-031048	CT26 Colon Carcinoma	Subcutaneous (s.c.)	0.5 - 4 mg/kg	Two doses (Day 1 and 8)	Dose-dependent delay in tumor growth, induction of long-lasting, antigen-specific anti-tumor activity. [8]
diABZI	B16-F10 Melanoma	Intravenous (i.v.)	Various concentrations	Not specified	Inhibition of tumor growth, stimulation of an immunogenic tumor microenvironment.
SNX281	Not specified	Intravenous (i.v.)	5 mg/kg	Single dose	Systemic exposure, induction of type I IFN, single-dose tumor elimination.[9]

IMSA172 (ADC)	B16-EGFR Melanoma	Intraperitonea I (i.p.)	200 µ g/mouse	Three times (Day 5, 8, 11)	Significant tumor growth suppression, complete remission in 60% of mice. [10]
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Experimental Protocols

Protocol 1: Intratumoral (i.t.) Administration of FGA146

This protocol is designed for the direct delivery of **FGA146** into an established subcutaneous tumor, which is a common method for evaluating the local and systemic anti-tumor effects of STING agonists.[\[3\]](#)[\[5\]](#)

Materials:

- **FGA146** (lyophilized powder)
- Sterile, endotoxin-free Phosphate-Buffered Saline (PBS) or other appropriate vehicle
- Insulin syringes (e.g., 28-30 gauge)
- 70% Ethanol
- Calipers for tumor measurement
- Tumor-bearing mice (e.g., C57BL/6 or BALB/c with established subcutaneous tumors like B16-F10 or CT26)

Procedure:

- Preparation of **FGA146** Solution:
 - Aseptically reconstitute lyophilized **FGA146** in sterile, endotoxin-free PBS to the desired stock concentration.

- Further dilute the stock solution to the final working concentration for injection. Note: The final injection volume should typically be between 20-50 μL .
- Animal Preparation:
 - Allow subcutaneous tumors to reach a palpable size (e.g., 50-100 mm^3).
 - Measure the tumor volume using calipers (Volume = $0.5 \times \text{Length} \times \text{Width}^2$).
 - Randomize mice into treatment and control groups.
- Intratumoral Injection:
 - Gently restrain the mouse.
 - Clean the skin over the tumor with a 70% ethanol wipe.
 - Carefully insert the needle into the center of the tumor mass.
 - Slowly inject the **FGA146** solution (or vehicle control) into the tumor.
 - Withdraw the needle and monitor the mouse for any immediate adverse reactions.
- Post-Injection Monitoring:
 - Monitor tumor growth by caliper measurements every 2-3 days.
 - Monitor animal health, including body weight and general appearance.
 - At the end of the study, tumors and relevant tissues (e.g., spleen, draining lymph nodes) can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).

Protocol 2: Systemic Administration of FGA146 via Intraperitoneal (i.p.) Injection

This protocol is suitable for evaluating the systemic efficacy of **FGA146**.^{[1][10]}

Materials:

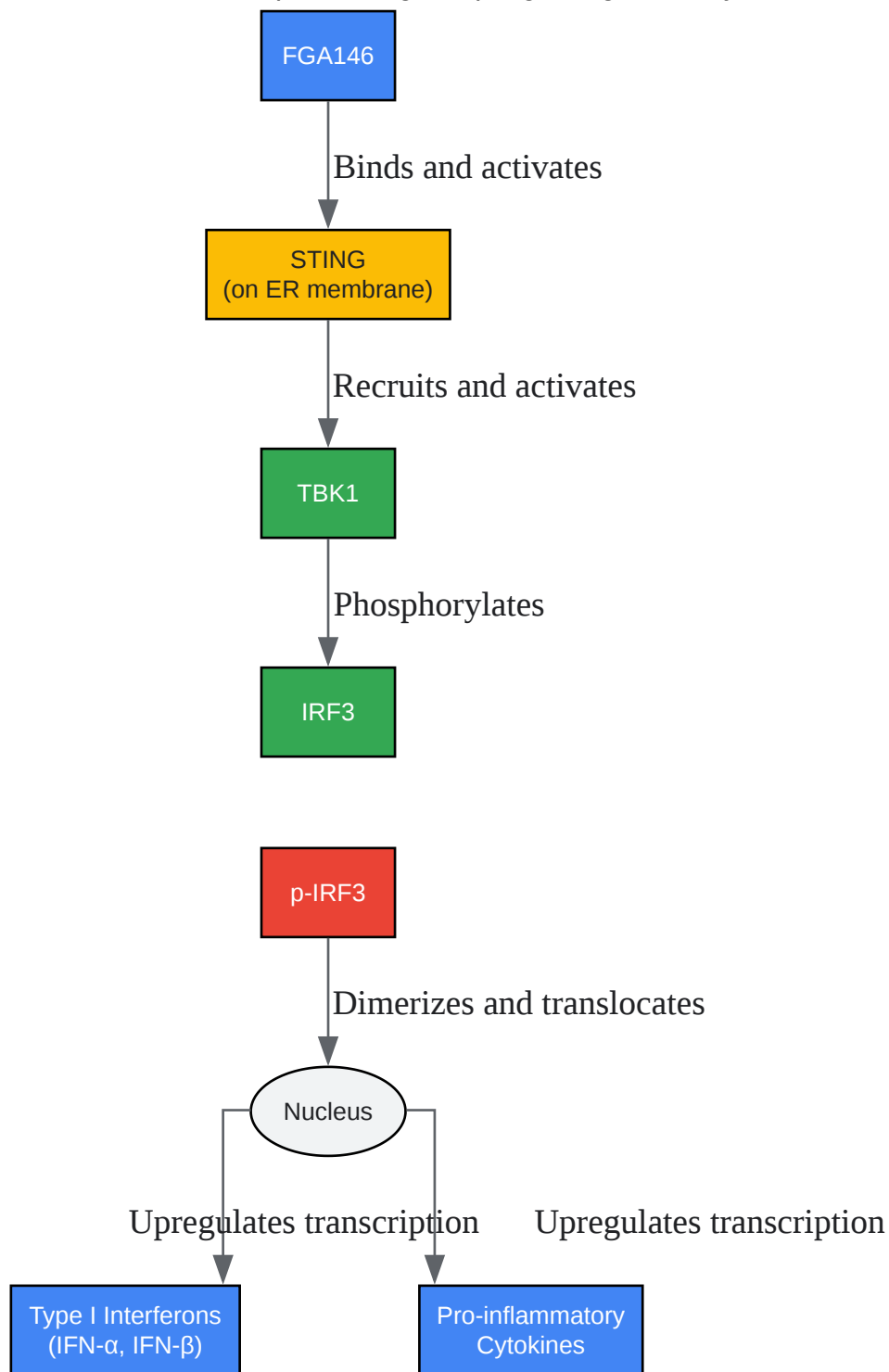
- **FGA146** solution (prepared as in Protocol 1)
- Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
- 70% Ethanol
- Animal scale

Procedure:

- Preparation:
 - Weigh each mouse to determine the precise injection volume based on the desired mg/kg dosage.
- Injection Procedure:
 - Properly restrain the mouse by securing the scruff of the neck and turning it to expose the abdomen.
 - Tilt the mouse's head slightly downwards.
 - Wipe the injection site in the lower right quadrant of the abdomen with 70% ethanol.
 - Insert the needle at a 10-20 degree angle into the peritoneal cavity.
 - Gently aspirate to ensure the needle has not entered a blood vessel or organ.
 - Slowly inject the **FGA146** solution.
 - Withdraw the needle and return the mouse to its cage.
- Post-Injection Monitoring:
 - Follow the monitoring steps outlined in Protocol 1.

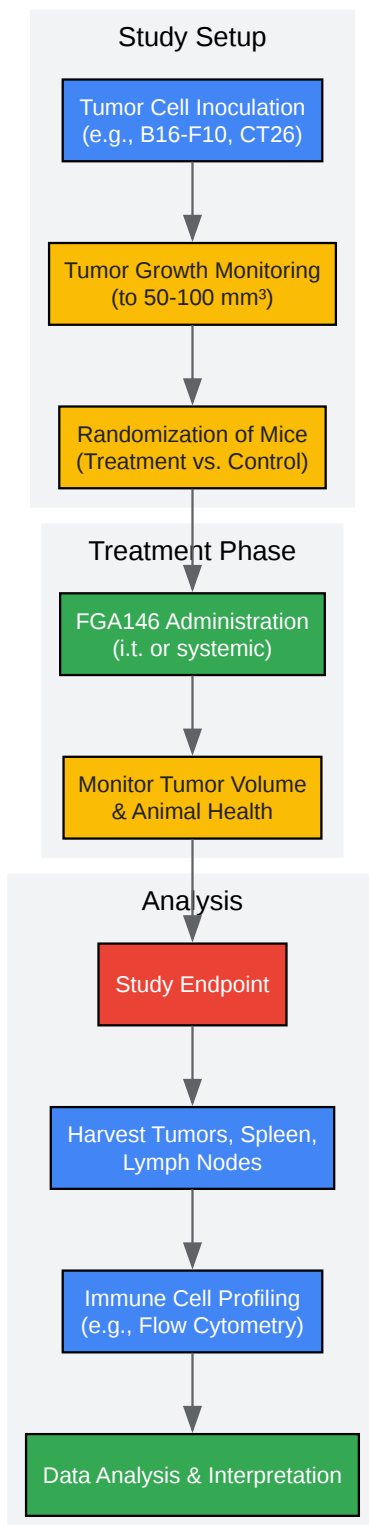
Mandatory Visualizations

FGA146 (STING Agonist) Signaling Pathway

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Caption: **FGA146** activates the STING pathway, leading to the production of Type I IFNs.

In Vivo Efficacy Study Workflow for FGA146

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Caption: Workflow for assessing **FGA146** efficacy in a syngeneic mouse tumor model.

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